5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole
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Overview
Description
The compound 5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole is a complex organic molecule that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the triazolo[4,3-b]pyridazine ring: This can be achieved by cyclization reactions involving appropriate precursors under acidic or basic conditions.
Construction of the octahydropyrrolo[3,4-c]pyrrole ring: This step may involve hydrogenation reactions to reduce double bonds and form the saturated ring system.
Attachment of the methoxymethyl group: This can be done through alkylation reactions using methoxymethyl chloride in the presence of a base.
Formation of the thiadiazole ring: This step typically involves the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents while maintaining reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Quality control: Implementing analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer double bonds or functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Material Science: Use in the development of advanced materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific receptors: Interacting with target proteins or enzymes to modulate their activity.
Inhibiting enzyme activity: Blocking the active site of enzymes to prevent substrate binding and catalysis.
Modulating signaling pathways: Affecting cellular signaling pathways to alter physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole
- 5-(5-{3-Propyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22N8OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C17H22N8OS/c1-3-14-19-20-15-4-5-16(21-25(14)15)23-6-11-8-24(9-12(11)7-23)17-18-13(10-26-2)22-27-17/h4-5,11-12H,3,6-10H2,1-2H3 |
InChI Key |
ILBAKCDQLZBKKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC(=NS5)COC |
Origin of Product |
United States |
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